

# Application Notes and Protocols for I-CBP112 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: I-CBP112 hydrochloride

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, I-CBP112 disrupts the interaction between CBP/p300 and acetylated histones, as well as other acetylated proteins.[4][5] This interference with a critical reader of the histone code leads to modulation of gene transcription. Dysregulation of CBP/p300 activity is implicated in various diseases, particularly in cancer, making I-CBP112 a valuable chemical probe for studying the biological roles of these epigenetic regulators and a potential therapeutic agent.

These application notes provide an overview of the experimental use of **I-CBP112 hydrochloride**, including its mechanism of action, key in vitro and cellular assays, and detailed protocols to guide researchers in their investigations.

Mechanism of Action

**I-CBP112 hydrochloride** selectively targets the bromodomains of CBP and p300, preventing them from "reading" acetylated lysine residues on histones and other proteins. This inhibition



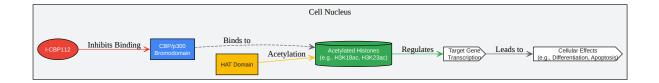
## Methodological & Application

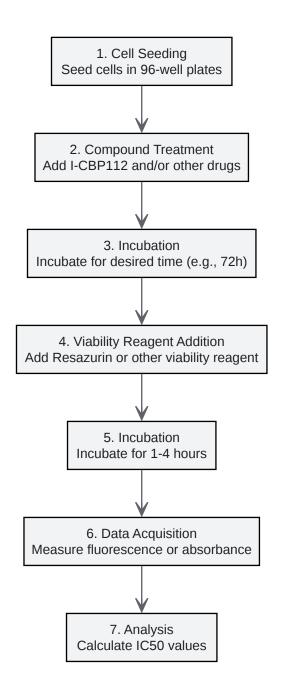
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can lead to a variety of cellular outcomes, including the enhancement of p300-mediated acetylation at specific histone sites, such as H3K18 and H3K23.[4] In cancer models, I-CBP112 has been shown to impair the self-renewal of cancer cells, induce differentiation, and sensitize them to other anti-cancer agents.[1][6][7]

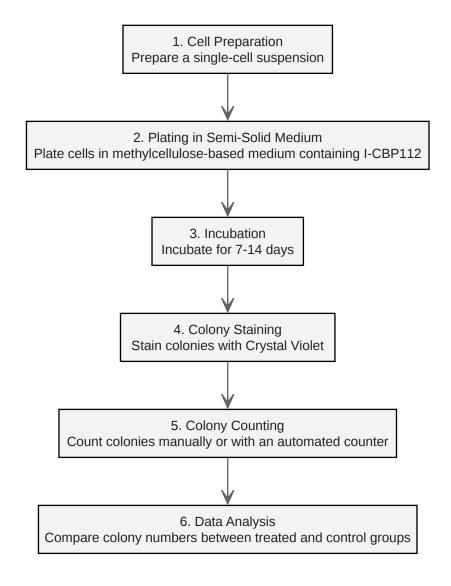
The following diagram illustrates the proposed signaling pathway affected by I-CBP112.











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- To cite this document: BenchChem. [Application Notes and Protocols for I-CBP112
   Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
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